molecular formula C9H4ClFOS B2452571 Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- CAS No. 894851-60-6

Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-

Cat. No. B2452571
M. Wt: 214.64
InChI Key: DMEDPDOTVXSPMI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxaldehyde is an organoheterocyclic compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .


Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde and its derivatives has been reported in various studies . For instance, the Julia olefination method has been used for the preparation of the corresponding vinyl benzyl ether .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the formula C9H6OS . The InChI string representation is InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde is a fused solid with a color ranging from white to pale cream to cream to yellow to brown . It has a melting point of 28.0-38.0°C . The molecular weight is 162.21 .

Scientific Research Applications

Synthesis and Biological Activity

  • Benzo[b]thiophene derivatives are utilized in synthetic medicinal chemistry due to their wide range of pharmacological properties. A study demonstrated the synthesis of benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which exhibited potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Antimicrobial Agents

  • A novel synthesis of benzo[b]thiophene acylhydrazones revealed compounds effective against multidrug-resistant Staphylococcus aureus. This study highlights the potential of benzo[b]thiophene derivatives as antimicrobial agents (Barbier et al., 2022).

Organic Electronics and Photonics

  • Research on benzo[b]thiophene-substituted compounds for organic electronics has shown promising results. For example, benzo[b]thiophene-5,6-dicarboxaldehyde was used in the synthesis of fluorescent compounds for the determination of amino acids (El‐Borai & Rizk, 2009).
  • Additionally, a new polymer comprising benzo[b]thiophene derivatives was synthesized for use in high-performance single and tandem organic photovoltaic cells, demonstrating the material's applicability in solar energy conversion (Kim et al., 2014).

Organic Synthesis Techniques

  • Various studies have focused on the synthesis of benzo[b]thiophene derivatives. For instance, research on 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes via base-catalyzed cyclization of enyne derivatives illustrates advances in site-specific synthesis techniques (Wang & Burton, 2007).
  • Another example is the development of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, showcasing a method for efficient synthesis of these compounds (Yue & Larock, 2002).

Advanced Materials and Catalysis

  • Research has also been conducted on silica gel-assisted preparation of trihalobenzo[b]thiophenes, which are important for developing advanced materials and catalytic processes (Mikami et al., 2019).

Safety And Hazards

Benzo[b]thiophene-2-carboxaldehyde is classified as a combustible solid . It has a flash point of > 110 °C . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDPDOTVXSPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-

Synthesis routes and methods

Procedure details

A suspension of (3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol (1.00 g, 4.63 mmol) and MnO2 (3.10 g, 35.2 mmol) in benzene (50 mL) was stirred at room temperature overnight. The solution was filtered through diatamaceous earth and the was filtrate was concentrated to give the title compound (880 mg, 87%) as an off-white solid: 1H NMR (500 MHz, CDCl3) δ 10.32 (s, 1H), 7.63 (dd, J=8.2, 0.4 Hz, 1H), 7.50 (ddd, J=8.1, 8.1, 4.7 Hz, 1H), 7.13 (ddd, J=11.0, 7.9, 0.4 Hz, 1H).
Name
(3-chloro-4-fluoro-benzo[b]thiophen-2-yl)methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One
Yield
87%

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